molecular formula C17H15N3O2S B2695469 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1171377-32-4

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2695469
CAS No.: 1171377-32-4
M. Wt: 325.39
InChI Key: NKCPQBFFBSPZER-UHFFFAOYSA-N
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Description

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with an oxadiazole and a thienyl group

Preparation Methods

The synthesis of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a benzyl group and an oxadiazole moiety that includes a thienyl group. This unique structure is conducive to various chemical interactions, making it a candidate for numerous biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. Compounds similar to 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one have demonstrated efficacy against various bacterial strains and fungi. For instance:

  • Gram-positive and Gram-negative bacteria : The compound exhibits significant antibacterial activity, making it a potential candidate for developing new antibiotics .
  • Fungal Infections : Its antifungal properties are also noteworthy, with studies indicating effectiveness against Candida species .

Anticancer Properties

Research has shown that derivatives of oxadiazoles possess anticancer activities. The ability of this compound to inhibit tumor cell proliferation has been explored in various cell lines:

  • Cytotoxicity Studies : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Pharmacological Insights

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : Similar compounds have shown to reduce inflammation in animal models.
  • Analgesic Properties : The compound may provide pain relief through modulation of pain pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focused on cytotoxicity against human cancer cell lines (NCI-H460, HepG2), compounds structurally related to this compound displayed IC50 values indicating moderate to high potency against these cells .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which imparts a distinct set of chemical and biological properties.

Biological Activity

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound integrates a pyrrolidine structure with an oxadiazole moiety, which is known for its diverse biological properties including anticancer, anticonvulsant, and antimicrobial activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features a pyrrolidine ring substituted with a benzyl group and an oxadiazole derivative that includes a thienyl component. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, compounds similar to this compound were tested against various cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The most promising derivatives showed IC50 values in the micromolar range, indicating potent cytotoxic effects against these cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
16aSK-MEL-20.65
16bPANC-12.41
17aMCF-70.65
17bHeLa2.41

These compounds were also evaluated for selectivity towards cancer cells versus non-cancerous cells, revealing a significant preference for targeting malignant cells.

Anticonvulsant Activity

In addition to anticancer properties, studies have identified related compounds as potential anticonvulsants. For instance, N-benzyl derivatives have shown efficacy in various animal seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These compounds demonstrated protective effects against seizures, suggesting their potential use in treating epilepsy .

Table 2: Anticonvulsant Efficacy in Animal Models

CompoundTest ModelEfficacy
AS-1MESHigh
AS-1s.c. PTZModerate
AS-16-Hz (32 mA)High

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound exhibited activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 3: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
PA-1S. aureus0.0039 mg/mL
PA-1E. coli0.025 mg/mL

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in tumor growth and proliferation.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Neurotransmitter Systems : In anticonvulsant activity, these compounds may enhance GABAergic transmission or inhibit excitatory neurotransmission.

Case Studies

Several case studies have illustrated the therapeutic potential of oxadiazole derivatives:

  • A study on the compound AS-1 revealed its ability to protect against seizures in mice models while showing minimal side effects during toxicity assays.
  • Another investigation highlighted the selective cytotoxicity of specific oxadiazole derivatives against melanoma cells compared to normal fibroblasts.

Properties

IUPAC Name

1-benzyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15-9-8-13(20(15)11-12-5-2-1-3-6-12)17-18-16(19-22-17)14-7-4-10-23-14/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCPQBFFBSPZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C2=NC(=NO2)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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